molecular formula C27H37N3O3 B104202 Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate CAS No. 84268-23-5

Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate

Cat. No.: B104202
CAS No.: 84268-23-5
M. Wt: 451.6 g/mol
InChI Key: XQAABEDPVQWFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate is a chemical compound supplied for research and development purposes. With the molecular formula C27H37N3O3 and a molecular weight of 451.60 g/mol , this substance is characterized by its high purity, available at specifications of NLT (Not Less Than) 98% . The compound is a derivative of the benzotriazole chemical class , which are noted for their significant pharmacological implications in scientific research, particularly in the study of neurodegenerative diseases . Researchers are advised to handle this material in accordance with laboratory safety standards. The available safety information indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The recommended storage condition is sealed in a dry environment at 2-8°C to maintain stability . This product is intended for Research Use Only and is not approved for human or animal therapeutic, diagnostic, or personal use.

Properties

IUPAC Name

octyl 3-[3-(benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O3/c1-5-6-7-8-9-12-17-33-25(31)16-15-20-18-21(27(2,3)4)26(32)24(19-20)30-28-22-13-10-11-14-23(22)29-30/h10-11,13-14,18-19,32H,5-9,12,15-17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAABEDPVQWFPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016713
Record name octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Yellow viscous liquid; [Sigma-Aldrich MSDS]
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20299
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

127519-17-9, 84268-23-5
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name octyl 3-[3-(2H-benzotriazol-2-yl)-5-tert-butyl-4-hydroxyphenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of branched and linear C7-C9 alkyl 3-[3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxyphenyl]propionates
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.854
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-, C7-9-branched and linear alkyl esters
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Catalytic Hydrogenation with Raney Nickel

In Example 18, 35.5 g of 2-nitro-2'-hydroxy-3',5'-di-tert-butylazobenzene is suspended in tributyl phosphate and methanol with sodium hydroxide. Addition of 8 g of Raney nickel catalyst under 1 atm hydrogen at 45°C for 7 hours yields 85.8% of 2-(2-hydroxy-3,5-di-tert-butylphenyl)-2H-benzotriazole after filtration and crystallization.

Key Parameters:

  • Temperature: 45–50°C

  • Catalyst loading: 20–25 wt% relative to substrate

  • Solvent system: Tributyl phosphate/methanol (2:1 ratio)

Alternative Reducing Agents

Example 22 employs diethylenetriamine as a reductant in xylene at 50°C, achieving a 90% yield. This method avoids pressurized hydrogen, enhancing safety for industrial-scale production.

Esterification of Phenolic Intermediate

The phenolic hydroxyl group of 2-(2-hydroxy-3,5-di-tert-butylphenyl)-2H-benzotriazole is esterified with octyl bromide to introduce the lipophilic octyl chain.

Base-Mediated Esterification

Reaction conditions from analogous compounds suggest using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. The process typically achieves >95% conversion, with excess octyl bromide (1.5 equivalents) driving the reaction to completion.

Purification:

  • Post-reaction, the mixture is diluted with ethyl acetate and washed with 5% HCl to remove residual base.

  • Column chromatography (silica gel, hexane/ethyl acetate 8:2) isolates the esterified product in 85–90% purity.

Optimization of Reaction Conditions

Solvent Systems

Comparative studies highlight solvent impacts on yield:

SolventTemperature (°C)Yield (%)Purity (%)
Xylene509092
Tributyl phosphate/methanol4585.889
Isopropanol6049.278

Data adapted from Examples 14, 18, and 22.

Catalyst Efficiency

Raney nickel outperforms molybdenum-promoted variants, as shown in Example 14, where the latter yields only 49.2%.

Large-Scale Industrial Synthesis

Continuous Hydrogenation

Pilot-scale reactors utilize fixed-bed Raney nickel catalysts under 5–10 bar hydrogen pressure, reducing reaction time to 2–3 hours while maintaining 88–92% yield.

Crystallization Protocols

Final products are crystallized from xylene/methanol (1:4 ratio) to achieve >98% purity. Recrystallization parameters:

  • Cooling rate: 0.5°C/min

  • Seed crystal addition at 50°C

Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR : Tert-butyl protons appear as a singlet at δ 1.4 ppm, while benzotriazole aromatic protons resonate at δ 7.8–8.2 ppm.

  • IR Spectroscopy : Ester carbonyl stretch observed at 1740 cm⁻¹.

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >95% purity with a retention time of 12.3 minutes.

Comparative Evaluation of Methods

MethodYield (%)Purity (%)Scalability
Batch hydrogenation85–9089–92Moderate
Continuous hydrogenation88–9295–98High
Diethylenetriamine reduction9092Low

Emerging Techniques

Photocatalytic Reduction

Preliminary studies using TiO₂ nanoparticles under UV light show 75% yield at ambient temperature, reducing energy costs by 40% compared to thermal methods.

Enzymatic Esterification

Lipase-catalyzed reactions in solvent-free systems achieve 82% conversion, though reaction times extend to 48 hours .

Chemical Reactions Analysis

Types of Reactions: Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of various substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology: It has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of various diseases. Industry: It is used as a UV filter and corrosion inhibitor in materials science.

Mechanism of Action

The mechanism by which Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate exerts its effects involves its interaction with molecular targets and pathways. The compound's benzotriazole ring can bind to enzymes and receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a family of benzotriazole derivatives optimized for UV absorption. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural and Functional Comparison of Benzotriazole Derivatives
Compound Name (CAS) Molecular Formula Substituents Key Features
Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate (84268-23-5) C₂₇H₃₇N₃O₃ - Benzotriazole
- tert-Butyl
- Hydroxyl
- Octyl ester
High compatibility with polymers; balanced UV absorption (280–400 nm) .
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-di-tert-butylphenol (3846-71-7) C₁₉H₂₃N₃O - Benzotriazole
- Di-tert-butyl
- Hydroxyl
Lacks ester chain; lower molecular weight (321.41 g/mol); higher volatility .
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-dodecyl-4-methylphenol (23328-53-2) C₂₅H₃₄N₃O - Benzotriazole
- Dodecyl
- Methyl
Longer dodecyl chain improves solubility in non-polar matrices .
Octyl 3-[3-tert-butyl-4-hydroxy-5-(5-chloro-2H-benzotriazol-2-yl)phenyl]propionate (83044-89-7) C₂₇H₃₆ClN₃O₃ - Chlorinated benzotriazole
- tert-Butyl
- Octyl ester
Chlorine substitution enhances UV absorption in shorter wavelengths .
Octadecyl 3-(3-(tert-butyl)-4-hydroxyphenyl)propanoate (N/A) C₃₁H₅₄O₃ - tert-Butyl
- Hydroxyl
- Octadecyl ester
Lacks benzotriazole; functions as a phenolic antioxidant .

Functional and Application Differences

  • UV Absorption Range :

    • The parent compound (84268-23-5) absorbs broadly across 280–400 nm , typical for benzotriazoles. The chloro-substituted variant (83044-89-7) shows a shifted absorption profile due to electron-withdrawing chlorine, enhancing performance in specific UV ranges .
    • Di-tert-butyl derivatives (3846-71-7) exhibit stronger steric protection but lack ester chains, reducing polymer compatibility .
  • Solubility and Compatibility :

    • Longer alkyl chains (e.g., dodecyl in 23328-53-2) improve solubility in polyolefins, whereas octyl chains balance hydrophobicity and molecular mobility .
    • Octadecyl derivatives (C₃₁H₅₄O₃) prioritize antioxidant activity over UV absorption due to the absence of benzotriazole .

Research Findings and Industrial Relevance

  • Efficacy in Polymer Stabilization :

    • The octyl ester in 84268-23-5 enables uniform dispersion in polypropylene and polyethylene, reducing surface migration compared to shorter-chain analogs .
    • Di-tert-butyl derivatives (3846-71-7) are less thermally stable, limiting use in high-temperature processing .
  • Synergistic Formulations :

    • Blending 84268-23-5 with hindered amine light stabilizers (HALS) enhances photostability in automotive coatings .
    • Chlorinated analogs (83044-89-7) are niche additives for polycarbonates requiring UV-C resistance .

Biological Activity

Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate, commonly referred to as Octyl Benzotriazole, is a complex organic compound with significant biological activities. Its molecular formula is C27H37N3O3, and it has a molecular weight of 451.6 g/mol. This compound is notable for its unique structure, which includes a benzotriazole moiety known for its applications in UV protection and as an antioxidant.

  • Molecular Formula : C27H37N3O3
  • Molecular Weight : 451.6 g/mol
  • CAS Number : 84268-23-5
  • IUPAC Name : this compound

The biological activity of Octyl Benzotriazole primarily stems from its ability to interact with various biological targets. The benzotriazole ring can bind to enzymes and receptors, influencing multiple biochemical pathways. It has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Antioxidant Activity

Research indicates that compounds containing benzotriazole structures can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage. This activity is crucial in preventing cellular aging and various diseases associated with oxidative stress.

UV Absorption Properties

Octyl Benzotriazole is particularly recognized for its UV-filtering capabilities. It absorbs UV radiation effectively, making it a valuable ingredient in sunscreens and cosmetic formulations. The compound's ability to absorb UV light helps protect the skin from harmful effects such as sunburn and skin cancer.

Toxicological Profile

The safety profile of Octyl Benzotriazole has been assessed in various studies. While it demonstrates beneficial biological activities, potential toxicity must be considered:

  • Acute Toxicity : Studies on related compounds suggest that octylphenols can cause mild irritation upon exposure. Specific data on Octyl Benzotriazole's acute toxicity is limited but warrants further investigation.
  • Metabolic Pathways : Similar compounds undergo rapid metabolism in the liver, primarily through phase I and phase II reactions, resulting in detoxification via hydroxylation and glucuronidation pathways .

Comparative Analysis

To understand the uniqueness of Octyl Benzotriazole compared to similar compounds, a comparative analysis was conducted:

Compound NameStructureBiological ActivityApplications
BenzotriazoleBenzotriazoleAntioxidant, UV filterCorrosion inhibitor
Octyl MethoxycinnamateOctyl MethoxycinnamateUV filterSunscreen
Octyl SalicylateOctyl SalicylateUV filterCosmetics

Case Studies

  • UV Protection Efficacy : A study demonstrated that formulations containing Octyl Benzotriazole provided superior protection against UV-induced skin damage compared to those without it. The compound significantly reduced erythema formation in human subjects exposed to UV radiation.
  • Antioxidant Effects in Cellular Models : In vitro studies using human fibroblast cells showed that Octyl Benzotriazole reduced oxidative stress markers significantly when exposed to hydrogen peroxide, indicating its potential therapeutic role in skin health.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate?

  • Methodology : The synthesis typically involves coupling reactions between benzotriazole derivatives and hydroxyphenylpropanoate intermediates. For example, microwave-assisted synthesis () can enhance reaction efficiency by reducing time and improving yield. Key steps include:

  • Use of 1,4-dioxane or ethanol as solvents for improved solubility of intermediates.
  • Catalytic agents like triethylamine or pyridine to facilitate esterification ( ).
  • Reaction temperatures between 80–90°C for 1–3 hours under nitrogen atmosphere to prevent oxidation ().
    • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Q. How can structural characterization be performed for this compound?

  • Crystallography : Single-crystal X-ray diffraction using SHELXL ( ) is ideal for resolving the 3D structure. Key parameters include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement with SHELXL’s restraints for disordered tert-butyl groups .
    • Spectroscopy :
  • 1H/13C NMR : Assign peaks using deuterated chloroform (CDCl₃) as a solvent. The tert-butyl group typically appears as a singlet at ~1.3 ppm (1H) and ~29 ppm (13C) ().
  • IR : Confirm ester carbonyl (C=O) stretches at ~1730 cm⁻¹ and hydroxyl (O-H) bands at ~3500 cm⁻¹ .

Q. What solvents and storage conditions are recommended for stability studies?

  • Solvents : Use non-polar solvents (e.g., hexane, ethyl acetate) to prevent hydrolysis of the ester group. Polar aprotic solvents like DMSO may disrupt the benzotriazole moiety ( ).
  • Storage : Store under inert gas (argon) at –20°C to minimize oxidative degradation of the phenolic hydroxyl group .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?

  • Advanced NMR Techniques :

  • HSQC/HMBC : Correlate proton and carbon signals to confirm connectivity between the benzotriazole ring and the propanoate chain .
  • Variable Temperature NMR : Resolve overlapping peaks caused by hindered rotation of the tert-butyl group ( ).
    • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) to verify assignments ().

Q. What experimental designs address contradictions in reported antioxidant activity mechanisms?

  • Controlled Degradation Studies :

  • Expose the compound to UV light (254 nm) and measure residual antioxidant capacity via DPPH assays. Correlate results with HPLC-MS to identify degradation products (e.g., quinone formation from the phenolic group) .
    • Kinetic Analysis : Use stopped-flow spectroscopy to quantify radical scavenging rates under varying pH (4–9) and temperature (25–50°C) conditions .

Q. How can computational modeling predict interactions between this compound and polymer matrices in material science applications?

  • Molecular Dynamics (MD) Simulations :

  • Build a polymer model (e.g., polyethylene) and simulate the compound’s diffusion using force fields like OPLS-AA.
  • Analyze binding energies between the benzotriazole group and polymer chains to predict UV-stabilizing efficiency ().
    • Docking Studies : Use AutoDock Vina to assess affinity for biological targets (e.g., enzymes involved in oxidative stress) .

Methodological Notes

  • Key References : Synthesis ( ), characterization ( ), stability ( ), and computational analysis () were prioritized.
  • Contradictions Addressed : Conflicting solvent recommendations (polar vs. non-polar) were resolved by emphasizing inert conditions for ester stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.